Vitamin B12-57Co
Description
Vitamin B12-57Co refers to cyanocobalamin labeled with the radioactive isotope cobalt-57 (⁵⁷Co). This compound retains the core structure of cyanocobalamin—a cobalt-centered corrin ring—but replaces stable cobalt with ⁵⁷Co, a gamma-emitting isotope with a half-life of 271.8 days . It is formulated as an oral solution (e.g., Cyanocobalamin Co 57 Oral Solution) for diagnostic applications, particularly in assessing vitamin B12 absorption and metabolism. Key specifications include:
- Radioactivity: 0.02–110 MBq (0.5–3.0 µCi) per µg of cyanocobalamin .
- Purity: 90–110% labeled cyanocobalamin and ⁵⁷Co content .
- Applications: Used in the Schilling test to diagnose pernicious anemia and malabsorption syndromes by tracking plasma levels, urinary excretion, and fecal elimination of B12 .
Structure
2D Structure
Properties
Molecular Formula |
C63H88CoN14O14P- |
|---|---|
Molecular Weight |
1353.4 g/mol |
IUPAC Name |
cobalt-57(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1/i;;1-2 |
InChI Key |
AGVAZMGAQJOSFJ-JNKNADAWSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[57Co+2] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- The key precursor used is α-(5,6-dimethylbenzimidazolyl) hydrogenobamide , a molecule structurally identical to vitamin B12 except it lacks the cobalt atom and its axial ligand.
- Radioactive cobalt-57 is introduced as cobaltous ion (Co^2+), commonly from cobaltous chloride or cobaltous sulfate salts.
- The final vitamin B12 form often used is cyanocobalamin , where the cobalt is coordinated with a cyanide group, chosen for its stability during storage and transport.
Reaction Conditions
- The reaction involves the direct insertion of cobalt-57 ions into the vitamin B12 precursor.
- Solvents: Organic solvents such as ethanol or aqueous ethanol, or purely aqueous media.
- pH: The reaction is carried out within a broad pH range of 4 to 8 to maintain stability of the precursor and product.
- Temperature: Optimal temperature range is from 20° to 80° Celsius.
- Light sensitivity: The reaction is preferably conducted in darkness to minimize decomposition of both the precursor and the vitamin B12 product.
- Stoichiometry: The ratio of vitamin B12 precursor to cobalt-57 ion can vary widely, from 0.2 to 50 molecules of precursor per cobalt atom, depending on whether the goal is maximum yield or maximum specific activity of the radioactive product.
- Reaction time varies from a few hours at elevated temperature (e.g., 2 hours at 80°C) to up to 48 hours at ambient temperature.
Procedure Outline
- Dissolve α-(5,6-dimethylbenzimidazolyl) hydrogenobamide in ethanol or water.
- Add cobaltous chloride containing cobalt-57 isotope to the solution at the desired pH.
- Maintain the reaction mixture in darkness at the chosen temperature for the required duration.
- Add cyanide ion post-reaction to convert hydroxocobalamin intermediates into cyanocobalamin-57Co.
- Separate and purify the labeled vitamin B12 from the reaction mixture using chromatographic techniques or solvent extraction.
Purification Techniques
- Use of XAD-2 resin chromatography.
- Extraction into organic solvents such as cresol/carbon tetrachloride mixtures followed by washing and back-extraction into water.
- Electrophoretic analysis to confirm purity and yield of cyanocobalamin-57Co.
Yields and Specific Activity
- Typical yields of cyanocobalamin-57Co range from 50% to 60% based on cobalt-57 utilization.
- Specific activity achieved can be at least 150 to 300 millicuries per milligram, depending on reaction conditions and isotope enrichment.
- Purity is confirmed by absorption spectroscopy according to British Pharmacopoeia standards and electrophoresis.
| Parameter | Typical Range/Value |
|---|---|
| Precursor to cobalt ratio | 0.2 to 50 molecules per cobalt |
| pH | 4 to 8 |
| Temperature | 20°C to 80°C |
| Reaction time | 2 to 48 hours |
| Yield of cyanocobalamin-57Co | 50% to 60% (based on Co-57) |
| Specific activity | ≥150 mCi/mg to 300 mCi/mg |
Perspectives from Varied Sources
- The patent literature provides a comprehensive chemical synthesis approach emphasizing stoichiometry, solvent, pH, and temperature control for optimal incorporation of cobalt-57.
- Biochemical studies highlight the importance of the labeled compound in tracing vitamin B12 transport and metabolism, particularly in cellular models such as Caco-2 monolayers, where this compound complexes are used to study receptor-mediated uptake and transport mechanisms.
- Analytical techniques such as electrophoresis, spectrophotometry, and chromatography are essential for validating the purity and specific activity of the prepared compound.
Chemical Reactions Analysis
Types of Reactions
Vitamin B12-57Co can undergo various chemical reactions, including:
Oxidation: The cobalt center in Vitamin B12 can be oxidized, changing its oxidation state.
Reduction: The cobalt center can also be reduced, reverting to a lower oxidation state.
Substitution: Ligands attached to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various ligands that can replace existing ligands on the cobalt center.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of oxidized cobalamin derivatives.
Reduction: Can result in reduced cobalamin derivatives.
Substitution: Can produce cobalamin derivatives with different ligands attached to the cobalt center.
Scientific Research Applications
Vitamin B12-57Co, a radioactive form of vitamin B12, is utilized in various scientific research applications, including diagnostic procedures, absorption tests, and cancer research .
Scientific Research Applications
Vitamin B12 Absorption Tests:
- Schilling Test Alternative this compound is used to measure vitamin B12 absorption by counting radioactivity in serum after an oral dose, offering an alternative to the Schilling test . This method is particularly useful when urine collection is unreliable or when a patient has impaired renal function .
- Plasma Level Absorption Test The 57Co vitamin B12 plasma level absorption test is used to assess vitamin B12 absorption in patients . Intramuscular carbachol or current vitamin B12 therapy does not affect the test results .
- Total-Body Counting Techniques Researchers have explored total-body counting techniques to measure the retention of cobalt-57 (57Co) vitamin B12 for assessing low B12 serum levels . These techniques involve using a liver phantom to represent the distribution of absorbed B12 and correcting patient counts for attenuation .
- Diagnostic Tool Measuring the radioactivity of blood plasma or the whole body and correlating it to the amount of vitamin B12 can be used as a diagnostic tool .
Cancer Research:
- Drug Delivery this compound has been investigated for its potential in delivering chemotherapeutic drugs to targeted cells, such as cancer cells . Modified cobalamins can undergo photolytic breaking of the Co-C bond to release drugs in specific tissues upon irradiation with light .
Other Applications:
- Cognitive Health Vitamin B12 deficiency has been associated with an increased risk of cognitive decline . Measuring vitamin B12 levels in blood, serum, and urine is important for assessing cognitive health .
- ** রেডিয়েশন মাত্রা কম:** 58Co (0.81 MeV) এর তুলনায় 57Co ব্যবহার করার সুবিধা হল এর রেডিয়েশন মাত্রা কম (Rosenblum, 1960) ।
Mechanism of Action
The mechanism of action of Vitamin B12-57Co involves its role as a cofactor in various enzymatic reactions. The cobalt center in the molecule is crucial for its biological activity. The molecular targets and pathways involved include:
Methionine Synthase: Vitamin B12 acts as a cofactor for this enzyme, which is involved in the synthesis of methionine from homocysteine.
Methylmalonyl-CoA Mutase: Vitamin B12 is also a cofactor for this enzyme, which converts methylmalonyl-CoA to succinyl-CoA.
Comparison with Similar Compounds
Structural and Functional Differences
Vitamin B12-57Co is structurally identical to non-radioactive cyanocobalamin except for the ⁵⁷Co isotope, which enables gamma radiation detection without altering biochemical activity . In contrast, other cobalamins differ in their axial ligands:
- Methylcobalamin : Contains a methyl group (CH₃) as the upper ligand; serves as a coenzyme in methionine synthase for DNA synthesis .
- Adenosylcobalamin (Coenzyme B12): Features 5'-deoxyadenosine; critical for methylmalonyl-CoA mutase in fatty acid metabolism .
- Hydroxocobalamin : Binds a hydroxyl group (OH); used therapeutically for B12 deficiency due to its longer plasma retention .
Table 1: Comparative Analysis of Cobalamin Derivatives
Pharmacokinetic and Diagnostic Utility
- Absorption Tracking : this compound enables precise measurement of oral B12 absorption. Studies show peak plasma radioactivity occurs 8–12 hours post-administration, with <1% urinary excretion in healthy individuals versus >5% in malabsorption cases .
- Schilling Test : Utilizes ⁵⁷Co-B12 to differentiate intrinsic factor deficiency (e.g., pernicious anemia) from intestinal malabsorption by comparing absorption with and without intrinsic factor .
- Metabolic Fate: After absorption, ⁵⁷Co-B12 is metabolized into active forms (e.g., adenosylcobalamin, methylcobalamin) and non-active corrinoids (e.g., glutathionylcobalamin) in cells, mirroring non-radioactive B12 .
Comparison with Other Radioactive B12 Isotopes
- ⁵⁸Co-B12: Shorter half-life (70.8 days) and higher gamma energy limit its diagnostic use .
- ⁶⁰Co-B12 : Beta emitter with a 5.27-year half-life; unsuitable for human studies due to radiation safety concerns .
Research Findings and Clinical Relevance
- Elderly Populations : this compound studies reveal age-related declines in absorption efficiency, correlating with increased methylmalonic acid (MMA) and homocysteine levels in B12 deficiency .
- Genetic Polymorphisms : Comparative bioavailability studies show that ⁵⁷Co-B12 absorption is unaffected by genetic variations in transcobalamin II, unlike synthetic supplements requiring metabolic conversion .
- Therapeutic vs. Diagnostic Use: While methylcobalamin and adenosylcobalamin are preferred for treating neuropathy and mitochondrial disorders, ⁵⁷Co-B12 remains exclusive to research and diagnostics due to its radioactivity .
Q & A
Q. How can machine learning models improve the prediction of this compound biodistribution in heterogeneous populations?
- Answer : Train models on pharmacokinetic datasets (e.g., AUC, Cmax) with covariates like age, renal function, and genetic polymorphisms (e.g., TCN2 gene variants). Cross-validate using k-fold partitioning to avoid overfitting .
Critical Analysis and Knowledge Gaps
Q. What mechanisms explain discrepancies between in vitro and in vivo stability data for this compound?
Q. How do researchers reconcile conflicting evidence on the enterohepatic recycling efficiency of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
